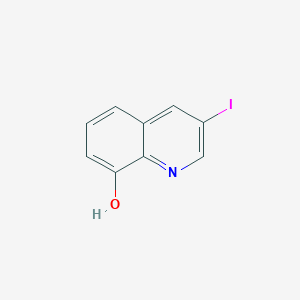
3-iodoquinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-iodoquinolin-8-ol: is a derivative of quinolin-8-ol, where an iodine atom is substituted at the third position of the quinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodoquinolin-8-ol typically involves the iodination of quinolin-8-ol. One common method is the reaction of quinolin-8-ol with iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction conditions often include refluxing the mixture to ensure complete iodination.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures for handling iodine and other reagents.
Analyse Des Réactions Chimiques
Types of Reactions: 3-iodoquinolin-8-ol can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group at the eighth position can participate in oxidation and reduction reactions.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of quinolin-8-ol with different functional groups replacing the iodine atom.
Applications De Recherche Scientifique
Chemical Applications
3-Iodoquinolin-8-ol serves as a building block in organic synthesis, particularly in the development of new heterocyclic compounds. Its structure allows for the introduction of various functional groups, making it a versatile precursor for synthesizing complex molecules used in pharmaceuticals and agrochemicals.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various pathogens, demonstrating effectiveness against both bacterial and fungal strains. Its mechanism is believed to involve metal ion chelation, disrupting essential biological processes in microorganisms.
Anticancer Properties
The compound has shown promising anticancer activity in vitro. Studies reveal that it can induce cytotoxicity in several cancer cell lines, including ovarian carcinoma and osteosarcoma. The mechanism of action is primarily through the induction of apoptosis via caspase-dependent pathways .
Table 2: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Antibacterial | Various bacteria | Varies | Disruption of metabolic processes |
| Antifungal | Fungi | Varies | Metal ion chelation |
| Anticancer | Ovarian Carcinoma | 17 | Induces caspase-dependent apoptosis |
| Osteosarcoma | 64 | Cytotoxicity via oxidative stress |
Medical Applications
This compound has been investigated for its potential use in treating neurodegenerative diseases like Alzheimer’s. Its ability to chelate metal ions such as copper and zinc is believed to play a role in mitigating the toxic effects associated with metal ion imbalances observed in these diseases .
Case Study: Alzheimer's Disease
A study explored the efficacy of this compound in reducing metal-induced toxicity in neuronal cell cultures. Results indicated a significant reduction in cell death when treated with the compound, suggesting its potential as a therapeutic agent against Alzheimer’s disease .
Industrial Applications
In the industrial sector, this compound is utilized in the synthesis of dyes and pigments due to its complex aromatic structure. Its derivatives are also explored for applications in materials science, particularly for developing new coatings and polymers with enhanced properties.
Mécanisme D'action
The precise mechanism of action of 3-iodoquinolin-8-ol is not fully understood. it is believed to exert its effects through the chelation of metal ions, which can disrupt essential biological processes in microorganisms. This chelation ability also makes it a candidate for research in neurodegenerative diseases, where metal ion imbalance plays a role .
Comparaison Avec Des Composés Similaires
5-chloro-7-iodoquinolin-8-ol: Known for its antibacterial and antifungal properties.
Clioquinol: Another derivative of quinolin-8-ol, used as an antifungal and antiprotozoal drug.
Uniqueness: 3-iodoquinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to chelate metal ions and participate in various chemical reactions makes it a versatile compound in both research and industrial applications.
Propriétés
Numéro CAS |
497084-48-7 |
|---|---|
Formule moléculaire |
C9H6INO |
Poids moléculaire |
271.05 g/mol |
Nom IUPAC |
3-iodoquinolin-8-ol |
InChI |
InChI=1S/C9H6INO/c10-7-4-6-2-1-3-8(12)9(6)11-5-7/h1-5,12H |
Clé InChI |
IFMHKXXFNZUDSZ-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC(=CN=C2C(=C1)O)I |
SMILES canonique |
C1=CC2=CC(=CN=C2C(=C1)O)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















